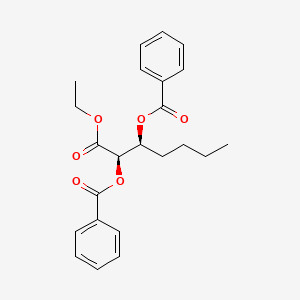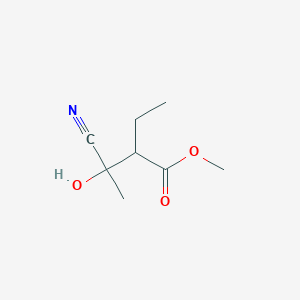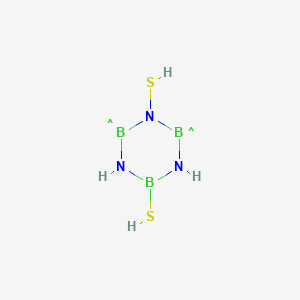
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of heptanoic acid esterified with ethyl groups and substituted with benzoyloxy groups at the 2 and 3 positions. The stereochemistry of the compound is specified as (2R,3S), indicating the spatial arrangement of the substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- typically involves esterification reactions. One common method involves the reaction of heptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. Subsequent benzoylation of the 2 and 3 positions can be achieved using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification and benzoylation reactions under controlled conditions, ensuring high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid, 2,3-bis(benzoyloxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Heptanoic acid, 2,3-bis(benzoyloxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of ethyl ester groups.
Propriétés
Numéro CAS |
827623-60-9 |
|---|---|
Formule moléculaire |
C23H26O6 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
[(2R,3S)-2-benzoyloxy-1-ethoxy-1-oxoheptan-3-yl] benzoate |
InChI |
InChI=1S/C23H26O6/c1-3-5-16-19(28-21(24)17-12-8-6-9-13-17)20(23(26)27-4-2)29-22(25)18-14-10-7-11-15-18/h6-15,19-20H,3-5,16H2,1-2H3/t19-,20+/m0/s1 |
Clé InChI |
WQUHBMZODOSWTJ-VQTJNVASSA-N |
SMILES isomérique |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC(C(C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)



![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)

![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)



![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
